molecular formula C18H28O4S4 B14399495 1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone CAS No. 89863-29-6

1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone

Cat. No.: B14399495
CAS No.: 89863-29-6
M. Wt: 436.7 g/mol
InChI Key: MZFXIUTUCWPLLE-UHFFFAOYSA-N
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Description

1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone is a complex organic compound characterized by its unique structure, which includes four sulfur atoms and four ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the presence of a catalyst to facilitate the formation of the cyclic structure. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Compounds with substituted sulfur atoms.

Scientific Research Applications

1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone involves its interaction with specific molecular targets. The sulfur atoms in the compound can form bonds with metal ions or other electrophilic species, leading to the formation of stable complexes. These interactions can affect various biochemical pathways and cellular processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    1,5,12,16-Tetraoxacyclodocosane-6,11,17,22-tetrone: Similar structure but with oxygen atoms instead of sulfur.

    1,5,12,16-Tetraazacyclodocosane-6,11,17,22-tetrone: Contains nitrogen atoms instead of sulfur.

Uniqueness

1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone is unique due to the presence of sulfur atoms, which impart distinct chemical properties such as higher reactivity and the ability to form stable complexes with metal ions. This makes it particularly useful in applications where these properties are advantageous.

Properties

CAS No.

89863-29-6

Molecular Formula

C18H28O4S4

Molecular Weight

436.7 g/mol

IUPAC Name

1,5,12,16-tetrathiacyclodocosane-6,11,17,22-tetrone

InChI

InChI=1S/C18H28O4S4/c19-15-7-1-2-8-16(20)24-12-6-14-26-18(22)10-4-3-9-17(21)25-13-5-11-23-15/h1-14H2

InChI Key

MZFXIUTUCWPLLE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)SCCCSC(=O)CCCCC(=O)SCCCSC(=O)C1

Origin of Product

United States

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